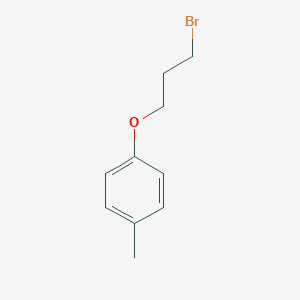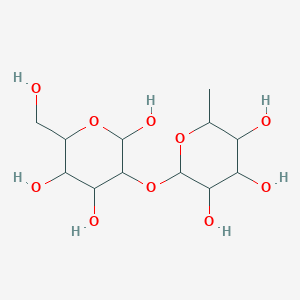
Blutgruppe H-Disaccharid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neohesperidose is a naturally occurring sugar found in citrus fruits, such as oranges, lemons, and limes. It is a disaccharide composed of two monosaccharides, glucose and fructose, and is the most abundant sugar in citrus fruits. Neohesperidose is an important component of the human diet, as it is a source of dietary energy and contributes to the sweetness of citrus fruits. It has been studied for its potential health benefits, including its role in reducing the risk of cardiovascular disease, diabetes, and obesity. Additionally, it has been used in laboratory experiments to study the effects of sugar on metabolism and the physiological responses to sugar consumption.
Wissenschaftliche Forschungsanwendungen
Synthese von Blutgruppenantigenen
Blutgruppe H-Disaccharid spielt eine entscheidende Rolle bei der Synthese von humanen ABO-Histo-Blutgruppentypen 2-Antigenen . Es wird verwendet, um ein Kern-Disaccharid vom Typ 2 zu erhalten, das für die stereoselektive Konstruktion des α-Galactosaminids/Galactosids essentiell ist, das in A- und B-Antigenen vorkommt .
Biochemisches Reagenz
This compound wird als biochemisches Reagenz in der lebenswissenschaftlichen Forschung verwendet . Es kann als biologisches Material oder organische Verbindung für verschiedene Experimente und Analysen verwendet werden .
Neohesperidin: Pharmakologische Eigenschaften
Neohesperidin, ein Citrus-Flavonoid, verfügt über inhärent potente pharmakologische Eigenschaften . Es wurde als künstlicher Süßstoff verwendet und hat verschiedene pharmakologische Eigenschaften gezeigt, insbesondere antioxidative Aktivität .
Therapeutische Aktivitäten von Neohesperidin
Neohesperidin hat in verschiedenen In-vitro-Modellen von Krankheiten entzündungshemmende, leberschützende und neuroprotektive Aktivitäten gezeigt . Es hat eine potenzielle therapeutische Wirksamkeit für die Behandlung von Krankheiten, aber es sind weitere In-vitro-, In-vivo- und klinische Studien erforderlich, um seine therapeutische Wirksamkeit zu beurteilen .
Anwendungen in der Lebensmittelindustrie
Neohesperidin findet breite Anwendung in der Lebensmittelindustrie . Es wird als funktionelles Lebensmittel zur Vorbeugung und Behandlung verschiedener Krankheiten verwendet
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Hesperidin belongs to flavanones class of flavonoids and is known to possess broad-spectrum applicability to prevent dreadful diseases such as cardiovascular disease, neurodegeneration, and cancer . The reported anticancer effects of hesperidin have been found to be associated with its anti-oxidant and anti-inflammatory activities . From the future perspective, future in vitro and in vivo studies focusing on the following dimensions of Hesp need to be studied to translate the practical applicability of Hesp as an anticancer agent: To increase the bioavailability and absorption of Hesp/hesperetin (aglycone form) .
Biochemische Analyse
Biochemical Properties
Blood Group H disaccharide plays a crucial role in the biosynthesis of human ABO(H) blood group antigens . The human ABO(H) blood group antigens are produced by specific glycosyltransferase enzymes. An N-acetylgalactosaminyltransferase (GTA) uses a UDP-GalNAc donor to convert the Blood Group H disaccharide acceptor to the A antigen, whereas a galactosyltransferase (GTB) uses a UDP-galactose donor to convert the Blood Group H disaccharide acceptor to the B antigen .
Cellular Effects
It is known that the compound plays a crucial role in the biosynthesis of human ABO(H) blood group antigens, which are present on the surface of red blood cells and other cells .
Molecular Mechanism
The molecular mechanism of Blood Group H disaccharide involves its interaction with specific glycosyltransferase enzymes. The enzymes GTA and GTB use UDP-GalNAc and UDP-galactose donors, respectively, to convert the Blood Group H disaccharide acceptor to the A and B antigens .
Temporal Effects in Laboratory Settings
It is known that the compound is used as a biochemical reagent in life science related research .
Metabolic Pathways
The metabolic pathways involving Blood Group H disaccharide are related to the biosynthesis of human ABO(H) blood group antigens . The compound is converted to the A and B antigens by the enzymes GTA and GTB, respectively .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Neohesperidose involves the conversion of D-glucose to Neohesperidose via multiple steps.", "Starting Materials": [ "D-glucose", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Diethyl ether", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Protection of glucose with acetone and hydrochloric acid to form 1,2:5,6-di-O-isopropylidene-D-glucose.", "Step 2: Reduction of the protected glucose with sodium borohydride in methanol to form 1,2:5,6-di-O-isopropylidene-D-glucitol.", "Step 3: Deprotection of the protected glucitol with hydrochloric acid to form D-glucitol.", "Step 4: Conversion of D-glucitol to D-glucosamine with sodium hydroxide and ethanol.", "Step 5: Glycosylation of D-glucosamine with 4-methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside to form the protected Neohesperidose.", "Step 6: Deprotection of the protected Neohesperidose with sodium methoxide in methanol to form Neohesperidose." ] } | |
| 16741-18-7 | |
Molekularformel |
C12H22O10 |
Molekulargewicht |
326.30 g/mol |
IUPAC-Name |
(2S,3S,4R,5S,6S)-2-methyl-6-[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11+,12-/m0/s1 |
InChI-Schlüssel |
VSRVRBXGIRFARR-URMRTOKHSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O |
melting_point |
191-192°C |
| 17074-02-1 | |
Physikalische Beschreibung |
Solid |
Synonyme |
BLOOD GROUP H DISACCHARIDE [FUC-ALPHA1-2)GAL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


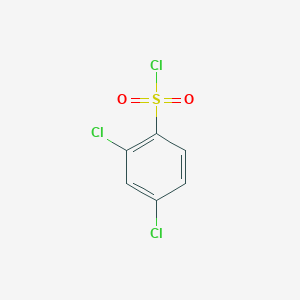
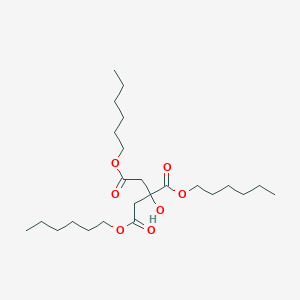
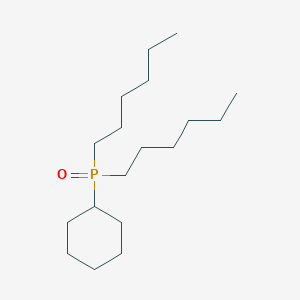



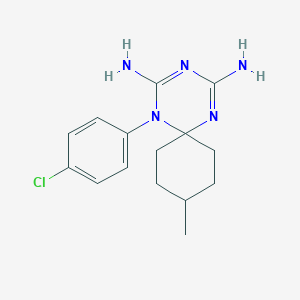



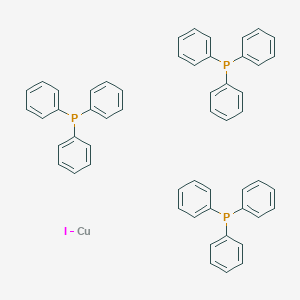
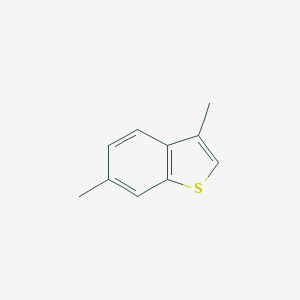
![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)
